molecular formula C11H14F3NO2 B2734529 {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine CAS No. 1152538-73-2

{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine

Cat. No.: B2734529
CAS No.: 1152538-73-2
M. Wt: 249.233
InChI Key: QOFDCMFILIISMU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(methylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-15-6-9(16)7-17-10-4-2-8(3-5-10)11(12,13)14/h2-5,9,15-16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFDCMFILIISMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of various substituted phenoxy derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine exhibit significant anticancer properties. For instance, studies have shown that related trifluoromethyl compounds demonstrate activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer) cells. The effectiveness of these compounds is often evaluated through cell viability assays and IC50 values.

Table 1: Anticancer Activity of Trifluoromethyl Compounds

CompoundCell LineIC50 (µM)Reference
Compound APC35.0
Compound BK5627.5
Compound CA5496.0

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various pathogens. Trifluoromethyl-containing compounds have shown promising results in inhibiting the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Studies have reported that related trifluoromethyl derivatives exhibit insecticidal and fungicidal activities. For example, bioassays have demonstrated effective control over pests such as Mythimna separata and fungal pathogens like Botrytis cinerea.

Table 3: Pesticidal Efficacy

CompoundTarget OrganismConcentration (µg/ml)Efficacy (%)
Trifluoro Compound AMythimna separata50085
Trifluoro Compound BBotrytis cinerea5090

Polymer Synthesis

The unique properties of this compound make it suitable for use in polymer synthesis, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups can significantly improve the performance characteristics of these materials.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the synthesis of a series of trifluoromethyl derivatives, including this compound, which were tested for anticancer activity against multiple cell lines. The results indicated that certain derivatives showed superior growth inhibition compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Agricultural Field Trials

Field trials were conducted to evaluate the efficacy of a formulation containing this compound against common agricultural pests and diseases. The trials reported significant reductions in pest populations and improved crop yields, highlighting the compound's potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-(Methylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
  • Molecular Formula: C₁₁H₁₄F₃NO₂
  • SMILES : CNCC(COC1=CC=C(C=C1)C(F)(F)F)O
  • Key Features: A β-amino alcohol backbone with a hydroxy group at C2 and methylamine at C1. A 4-(trifluoromethyl)phenoxy group at C3, contributing to lipophilicity and electronic effects.
  • Structural Data : Predicted collision cross-section (CCS) for [M+H]+ adduct is 156.0 Ų, suggesting moderate molecular size and polarity .
  • Availability : Offered as a building block for drug discovery and materials science (50 mg: €477; 500 mg: €1,202) .

Structural Analogs with Trifluoromethylphenyl Moieties

Compound 37 : 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride
  • Key Differences :
    • Replaces the hydroxy group with a nitro-triazole moiety.
    • Contains a benzylamine-linked 4-(trifluoromethyl)phenyl group.
  • Properties : Melting point 127–128°C; characterized by ¹H NMR and HRESIMS .
N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
  • Key Differences :
    • Dimethylamine replaces the methylamine-hydroxy pair.
    • Lacks the β-hydroxy group, altering solubility and conformational flexibility.
  • Relevance: Highlights the role of the β-amino alcohol motif in hydrogen bonding and pharmacokinetics .

Positional Isomers

{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine
  • Key Differences :
    • Trifluoromethyl group at the 2-position of the phenyl ring vs. 4-position in the target compound.
  • Impact : Positional isomerism may affect electronic distribution, lipophilicity, and receptor binding .

Pharmacologically Related β-Amino Alcohols

Metoprolol and Its Impurities
  • Metoprolol: A β1-selective blocker with a 4-(2-methoxyethyl)phenoxy group. Structural Similarity: Shares the β-amino alcohol backbone but differs in substituents. Impurity D4: (±)-N,N-Bis2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propylamine hydrochloride.
  • Comparison : Bis-alkylation increases molecular weight (MW ~600 vs. 249 for the target compound) and alters pharmacokinetics .
Fluoxetine Analogs
  • Methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amine: Key Differences: Replaces the hydroxy group with a phenyl ring, enhancing aromaticity and SSRI activity . Pharmacological Insight: The hydroxy group in the target compound may reduce blood-brain barrier penetration compared to fluoxetine derivatives.
Physical Properties
Compound Melting Point (°C) CCS [M+H]+ (Ų) Key Functional Groups
Target Compound Not reported 156.0 β-amino alcohol, CF₃-phenoxy
Compound 37 127–128 N/A Nitro-triazole, CF₃-benzyl
Metoprolol Impurity D4 223–225* N/A Bis-β-amino alcohol, methoxy
Fluoxetine (methyl derivative) N/A N/A Phenyl, CF₃-phenoxy

*Reported as dihydrochloride salt.

Biological Activity

{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine, with the molecular formula C11H14F3NO and CAS number 1152538-73-2, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 249.23 g/mol
  • Structure : The compound features a hydroxyl group, a trifluoromethyl phenoxy moiety, and a methyl amine group, contributing to its unique chemical behavior.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems, including potential antibacterial and antioxidant properties.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan layers in bacterial cell walls.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives can induce oxidative stress in bacterial cells, leading to cell death.
  • Protein Interaction : The amine group may interact with various proteins, altering their function and stability.

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on structurally related compounds demonstrated that phenoxy derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy .
  • Antioxidant Properties : Research indicates that similar compounds possess antioxidant capabilities, potentially reducing oxidative stress in cells. This property may be beneficial in therapeutic applications for conditions exacerbated by oxidative damage .
  • Cytotoxicity Assessments : Preliminary cytotoxicity assays using cell lines have shown that compounds with similar functional groups can exhibit dose-dependent cytotoxic effects, warranting further investigation into their safety profiles for potential therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine, and how can purity be optimized?

  • Methodology : Use nucleophilic substitution reactions to form the ether linkage between 4-(trifluoromethyl)phenol and a hydroxypropylmethylamine precursor. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water can achieve >95% purity. Monitor intermediates using TLC and confirm structures via 1^1H/13^{13}C NMR and LC-MS .
  • Key Considerations : Optimize reaction temperature (60–80°C) and base selection (e.g., K2_2CO3_3) to minimize byproducts like unreacted phenol or dimerization .

Q. How can the solubility and LogD values of this compound be experimentally determined, and how do they compare to computational predictions?

  • Methodology : Measure solubility in PBS (pH 7.4), DMSO, and ethanol using shake-flask methods with HPLC quantification. Determine LogD (pH 5.5 and 7.4) via octanol-water partitioning assays. Compare results with computational tools like ACD/LogD or Molinspiration, which predict LogP ≈ 4.2 and pH-dependent LogD shifts due to the hydroxyl group’s ionization .
  • Data Contradiction Note : Discrepancies between experimental and predicted LogD may arise from solvent interactions or protonation state miscalculations. Validate with potentiometric titration .

Q. What analytical techniques are suitable for identifying impurities or degradation products in this compound?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) to separate impurities. Confirm structures via high-resolution MS/MS and 19^{19}F NMR. Common impurities include unreacted starting materials or oxidized derivatives (e.g., ketone formation at the hydroxyl group) .

Advanced Research Questions

Q. How does structural modification of the hydroxyl group impact serotonin receptor binding affinity compared to Fluoxetine?

  • Methodology : Synthesize analogs (e.g., methyl ether, ester derivatives) and evaluate binding affinity for human serotonin transporters (SERT) via radioligand displacement assays using [3H][^3H]-paroxetine. Compare IC50_{50} values to Fluoxetine (IC50_{50} ≈ 1 nM). Molecular docking studies (e.g., AutoDock Vina) can model interactions with SERT’s hydrophobic pocket .
  • Key Finding : The hydroxyl group may enhance hydrogen bonding with Thr439^{439} in SERT, but steric hindrance could reduce potency compared to Fluoxetine’s trifluoromethyl group .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled during formulation studies?

  • Methodology : Perform differential scanning calorimetry (DSC) to assess crystallinity and polymorphic forms. Use co-solvency approaches (e.g., PEG 400) or cyclodextrin complexation to improve aqueous solubility. Validate via in vitro permeability assays (Caco-2 cells) to ensure bioavailability .
  • Data Contradiction Note : High DMSO solubility may mislead in vitro assays; use ≤1% DMSO in cell-based studies to avoid solvent toxicity .

Q. What strategies mitigate racemization during synthesis, given the chiral center in the hydroxypropyl chain?

  • Methodology : Employ asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s catalyst for epoxide ring-opening) or enzymatic resolution (lipases). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
  • Key Consideration : Racemization at high temperatures (>80°C) necessitates low-temperature steps and inert atmospheres .

Methodological Resources

  • Synthetic Protocols : Refer to (Fluoxetine analogs) and 16 (nucleophilic substitution) for reaction optimization.
  • Analytical Standards : Cross-reference USP-NF guidelines ( ) for impurity profiling.
  • Pharmacological Assays : Adapt SERT binding protocols from and adrenergic receptor studies in .

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